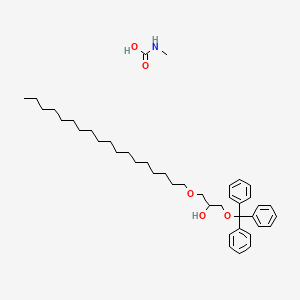
Methylcarbamic acid;1-octadecoxy-3-trityloxypropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylcarbamic acid;1-octadecoxy-3-trityloxypropan-2-ol is a complex organic compound that features a combination of carbamic acid and alcohol functionalities. This compound is notable for its unique structure, which includes a long alkyl chain and a trityl-protected alcohol group. Such compounds are often of interest in organic synthesis and various industrial applications due to their distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methylcarbamic acid;1-octadecoxy-3-trityloxypropan-2-ol typically involves multiple steps, starting with the preparation of the trityl-protected alcohol. This can be achieved by reacting trityl chloride with a suitable alcohol under basic conditions. The subsequent steps involve the introduction of the carbamic acid functionality, which can be done using reagents such as methyl isocyanate. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methylcarbamic acid;1-octadecoxy-3-trityloxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The carbamic acid functionality can be reduced to form amines.
Substitution: The trityl group can be removed under acidic conditions to yield the free alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Acidic conditions using hydrochloric acid (HCl) or sulfuric acid (H2SO4) are employed to remove the trityl group.
Major Products
The major products formed from these reactions include aldehydes, ketones, amines, and free alcohols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methylcarbamic acid;1-octadecoxy-3-trityloxypropan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methylcarbamic acid;1-octadecoxy-3-trityloxypropan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The trityl group can protect the alcohol functionality during reactions, allowing for selective modifications. The carbamic acid moiety can interact with nucleophiles, leading to the formation of various derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Methylcarbamic acid;1-octadecoxy-3-hydroxypropan-2-ol: Similar structure but lacks the trityl protection.
Ethylcarbamic acid;1-octadecoxy-3-trityloxypropan-2-ol: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
Methylcarbamic acid;1-octadecoxy-3-trityloxypropan-2-ol is unique due to its combination of a long alkyl chain, trityl-protected alcohol, and carbamic acid functionality. This combination provides distinct chemical properties and reactivity, making it valuable in various applications.
Propiedades
Número CAS |
88276-98-6 |
|---|---|
Fórmula molecular |
C42H63NO5 |
Peso molecular |
662.0 g/mol |
Nombre IUPAC |
methylcarbamic acid;1-octadecoxy-3-trityloxypropan-2-ol |
InChI |
InChI=1S/C40H58O3.C2H5NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-33-42-34-39(41)35-43-40(36-27-20-17-21-28-36,37-29-22-18-23-30-37)38-31-24-19-25-32-38;1-3-2(4)5/h17-25,27-32,39,41H,2-16,26,33-35H2,1H3;3H,1H3,(H,4,5) |
Clave InChI |
RFBQYWHYVYHOFO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O.CNC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-1-(2-nitroprop-1-en-1-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14376827.png)

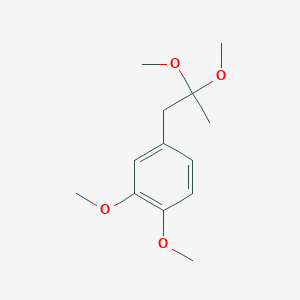
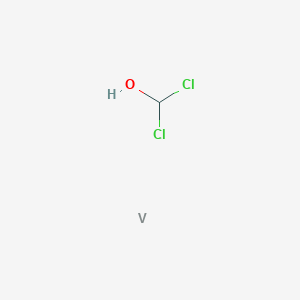
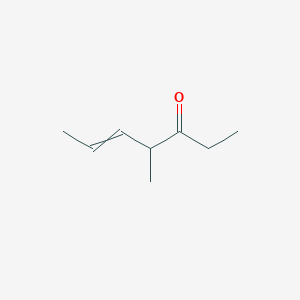

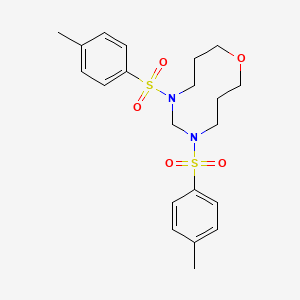
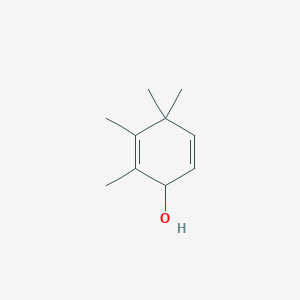
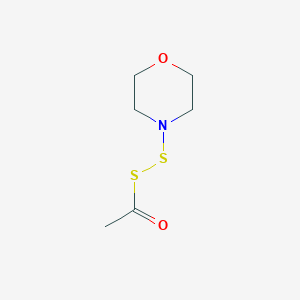
![1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-imidazole](/img/structure/B14376889.png)


